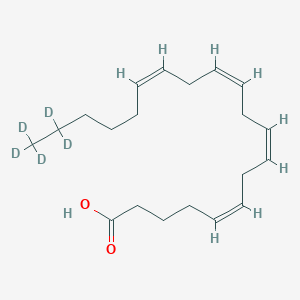![molecular formula C21H22Cl2N4O2 B3025967 2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)
2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide
Übersicht
Beschreibung
CAY10727 is a chemical compound known for its inhibitory effects on protein arginine deiminase 3 (PAD3). It is selective for PAD3 over other protein arginine deiminases such as PAD1, PAD2, and PAD4. This compound has a molecular formula of C21H22Cl2N4O2 and a molecular weight of 433.33 g/mol .
Wissenschaftliche Forschungsanwendungen
CAY10727 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of protein arginine deiminase 3 and its effects on protein citrullination.
Biology: Employed in cellular and molecular biology research to investigate the role of protein arginine deiminase 3 in various biological processes.
Medicine: Potential therapeutic applications in diseases where protein arginine deiminase 3 is implicated, such as rheumatoid arthritis and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein arginine deiminase 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CAY10727 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it generally involves the use of organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of CAY10727 is carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization, distillation, or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
CAY10727 primarily undergoes substitution reactions due to the presence of reactive functional groups such as chloro and imidazolidinyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound .
Wirkmechanismus
CAY10727 exerts its effects by inhibiting the activity of protein arginine deiminase 3. This enzyme catalyzes the conversion of arginine residues in proteins to citrulline, a process known as citrullination. By inhibiting this enzyme, CAY10727 reduces the levels of citrullinated proteins, which can affect various cellular processes and pathways. The molecular targets and pathways involved include the modulation of gene expression, protein-protein interactions, and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
CAY10727 is unique in its high selectivity for protein arginine deiminase 3 compared to other inhibitors. Similar compounds include:
Cl-amidine: A pan-inhibitor of protein arginine deiminases with less selectivity.
BB-Cl-amidine: Another pan-inhibitor with broader activity.
GSK199: A selective inhibitor of protein arginine deiminase 4.
CAY10727 stands out due to its high selectivity for protein arginine deiminase 3, making it a valuable tool for studying the specific role of this enzyme in various biological processes.
Eigenschaften
IUPAC Name |
2-chloro-N'-[3-[1-[[3-(2-chlorophenyl)phenyl]methyl]-2,5-dioxoimidazolidin-4-yl]propyl]ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2/c22-12-19(24)25-10-4-9-18-20(28)27(21(29)26-18)13-14-5-3-6-15(11-14)16-7-1-2-8-17(16)23/h1-3,5-8,11,18H,4,9-10,12-13H2,(H2,24,25)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAMTPWAOJULCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CN3C(=O)C(NC3=O)CCCN=C(CCl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)
![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)
![3-[4-[Bis(4-chlorophenyl)methyl]-1-piperazinyl]-1-nitro-1,3-propanedione, 1-oxime](/img/structure/B3025893.png)
![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)
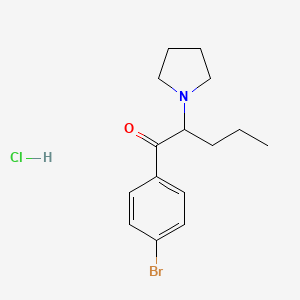
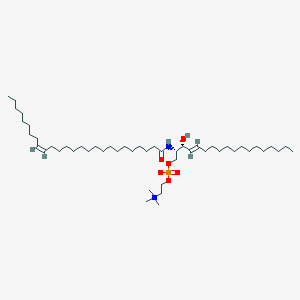
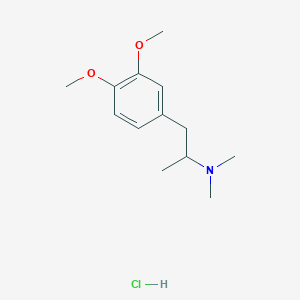
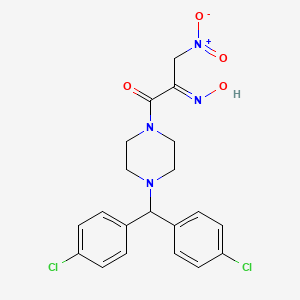
![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)
